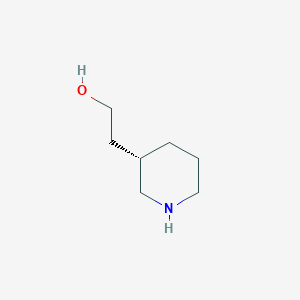
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine is a chemical compound with the molecular formula C6H6ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique structure, which includes both chloro and fluoro substituents on the pyridine ring, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoropyridine.
N-Methylation: The pyridine derivative undergoes N-methylation using methylamine under controlled conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions: Typical reagents include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(4-Chloro-2-fluoropyridin-3-yl)-N-methylmethanamine can be compared with other fluorinated pyridines:
2-Fluoropyridine: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
3-Chloropyridine: Lacks the fluoro substituent, affecting its electronic properties and reactivity.
4-Fluoro-2-chloropyridine: Similar structure but without the N-methyl group, influencing its solubility and biological activity.
These comparisons highlight the unique properties of this compound, particularly its dual substituents and N-methyl group, which contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C7H8ClFN2 |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
1-(4-chloro-2-fluoropyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H8ClFN2/c1-10-4-5-6(8)2-3-11-7(5)9/h2-3,10H,4H2,1H3 |
InChI Key |
RZXQVSPZFQYWGD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CN=C1F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)












